molecular formula C8H9BrN2O B14842912 3-(6-Bromopyridin-2-YL)oxetan-3-amine CAS No. 1393531-99-1

3-(6-Bromopyridin-2-YL)oxetan-3-amine

Katalognummer: B14842912
CAS-Nummer: 1393531-99-1
Molekulargewicht: 229.07 g/mol
InChI-Schlüssel: WUZTUDSCYISGAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Bromopyridin-2-YL)oxetan-3-amine is a chemical compound that features a bromopyridine moiety attached to an oxetane ring with an amine group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Bromopyridin-2-YL)oxetan-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Bromopyridin-2-YL)oxetan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

3-(6-Bromopyridin-2-YL)oxetan-3-amine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(6-Bromopyridin-2-YL)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with biological receptors, while the oxetane ring and amine group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, making the compound a potential candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(6-Bromopyridin-2-YL)oxetan-3-amine is unique due to the presence of both the bromopyridine moiety and the oxetane ring with an amine group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various scientific research applications .

Eigenschaften

CAS-Nummer

1393531-99-1

Molekularformel

C8H9BrN2O

Molekulargewicht

229.07 g/mol

IUPAC-Name

3-(6-bromopyridin-2-yl)oxetan-3-amine

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(11-7)8(10)4-12-5-8/h1-3H,4-5,10H2

InChI-Schlüssel

WUZTUDSCYISGAM-UHFFFAOYSA-N

Kanonische SMILES

C1C(CO1)(C2=NC(=CC=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.